molecular formula C37H30BrOP2Rh- B080440 Bromocarbonylbis(triphenylphosphine)rhodium CAS No. 14056-79-2

Bromocarbonylbis(triphenylphosphine)rhodium

Cat. No. B080440
CAS RN: 14056-79-2
M. Wt: 735.4 g/mol
InChI Key: QWHQDQKTOUWORQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromocarbonylbis(triphenylphosphine)rhodium is a rhodium(I) Vaska-type compound . It has a crystallographically imposed centre of symmetry with a statistically disordered Br atom and CO group . The different occupancies for the Br atom and the CO group suggest that the compound exists as a mixture of rhodium (0), rhodium (I) and rhodium (II) complexes .


Molecular Structure Analysis

A low-temperature X-ray crystallographic analysis shows that the compound possesses a crystallographically imposed centre of symmetry with a statistically disordered Br atom and CO group . The different occupancies for the Br atom and the CO group [0.283 (2) and 0.717 (2), respectively] suggest that the compound exists as a mixture of rhodium (0), rhodium (I) and rhodium (II) complexes .

Scientific Research Applications

  • Bromocarbonylbis(triphenylphosphine)rhodium is effective in the alcoholysis of diarylsilanes, leading to the formation of 1-oxa-2-silacycloalcane and retaining the configuration at the silicon atom in asymmetric organosilicon compounds (R. Corriu & J. Moreau, 1976).

  • It has potential applications in the decarbonylation of organic and metal carbonyls. However, the high cost and stoichiometric nature of the reactions with rhodium have limited its widespread use (J. O'connor & Junning Ma, 1993).

  • Bromocarbonylbis(triphenylphosphine)rhodium demonstrates a square-planar geometry around the Rh atom, as shown in a study focused on the substitution of one carbonyl group in dicarbonyl(1,3-diphenyl-1,3-propanedionato-O,O')rhodium(I) with triphenylphosphine (D. Lamprecht et al., 1997).

  • The compound is synthesized through the reaction of tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen, indicating its ability to reduce carbon dioxide by molecular hydrogen on a rhodium complex (Hideomi Koinuma et al., 1975).

  • Its electrochemical behavior has been studied, showing reduction via a two-electron step leading to a rhodium(-1) anion, which reacts with the starting compound to form a rhodium(0) complex (G. Pilloni et al., 1972).

  • It catalyzes the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters, useful in synthesizing dipeptide isosters (M. Saiah & R. Pellicciari, 1995).

  • The compound effectively catalyzes the autoxidation of diphenylmethane, with a proposed Haber–Weiss type mechanism involving one-electron transfer (L. W. Fine et al., 1970).

Safety And Hazards

The safety data sheet for a similar compound, Tris(triphenylphosphine)rhodium(I) carbonyl hydride, suggests that if inhaled, the person should be moved to fresh air. If it comes in contact with skin, it should be washed off with plenty of soap and water .

Future Directions

One of the future directions could be the efficient recovery of rhodium from spent carbonyl rhodium catalysts. A study focuses on the existing forms of rhodium (Rh) in waste catalysts and the current status of traditional processes . A green, efficient, and continuous recovery technique was developed using a sealed stainless steel microchannel reactor .

properties

IUPAC Name

carbon monoxide;rhodium;triphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQDQKTOUWORQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30BrOP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromocarbonylbis(triphenylphosphine)rhodium

CAS RN

14056-79-2
Record name Bromocarbonylbis(triphenylphosphine)rhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocarbonylbis(triphenylphosphine)rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromocarbonylbis(triphenylphosphine)rhodium
Reactant of Route 2
Reactant of Route 2
Bromocarbonylbis(triphenylphosphine)rhodium
Reactant of Route 3
Reactant of Route 3
Bromocarbonylbis(triphenylphosphine)rhodium
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bromocarbonylbis(triphenylphosphine)rhodium
Reactant of Route 5
Reactant of Route 5
Bromocarbonylbis(triphenylphosphine)rhodium
Reactant of Route 6
Bromocarbonylbis(triphenylphosphine)rhodium

Citations

For This Compound
4
Citations
G Steyl, L Kirsten, A Muller, A Roodt - Acta Crystallographica Section …, 2006 - scripts.iucr.org
The title compound, [RhBr(C18H15P)2(CO)], can be characterized as a rhodium(I) Vaska-type compound based only on the spectroscopic [νKBr(CO), 31P] data. A low-temperature X-…
Number of citations: 2 scripts.iucr.org
FH Jardine - Polyhedron, 1982 - Elsevier
Carbonylhydridotrfs (triphenylphosphine) rhodium (I) is a Cinderella compound. Although it has proved to be one of the most commercially important homogeneous catalysts it has long …
Number of citations: 84 www.sciencedirect.com
GC Casey - 1974 - search.proquest.com
The reactions of octacarbonyldicobalt with polyhalo-methanes (CCl4, CBrCl3 CBr2Gl2) have been investigated systematically in apolar solvents. A mechanism for these reactions, in …
Number of citations: 0 search.proquest.com
DS Hamilton - 1974 - search.proquest.com
This Dissertation describes the reactions of three divalent sulfur compounds, sulfur dicyanide, sulfur dlchlorlde, and disulfur dlchlorlde, with a number of noble metal substrates. The …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.